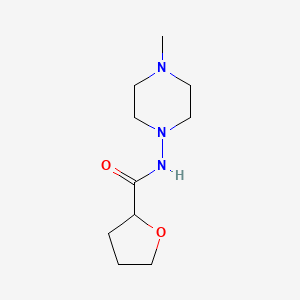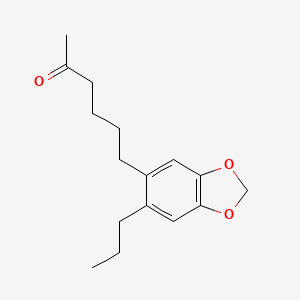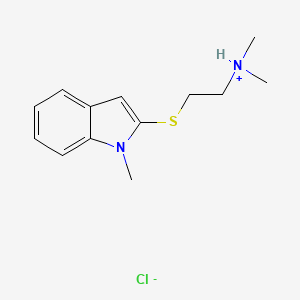
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their biological and pharmacological activities. This particular compound is known for its unique structural features, which include an indole ring substituted with a dimethylaminoethylthio group and a methyl group, along with a monohydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride typically involves the functionalization of the indole ring. One common method includes the reaction of 2-(dimethylamino)ethanethiol with 1-methylindole under specific conditions to introduce the thioether linkage. The reaction is usually carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its monohydrochloride form.
化学反応の分析
Types of Reactions
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to changes in cellular processes. For example, it could modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptamine: A naturally occurring compound with psychoactive effects.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a dimethylaminoethylthio group and a methyl group makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
27292-24-6 |
|---|---|
分子式 |
C13H19ClN2S |
分子量 |
270.82 g/mol |
IUPAC名 |
dimethyl-[2-(1-methylindol-2-yl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H18N2S.ClH/c1-14(2)8-9-16-13-10-11-6-4-5-7-12(11)15(13)3;/h4-7,10H,8-9H2,1-3H3;1H |
InChIキー |
FXZROTIXVBKDLP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1SCC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
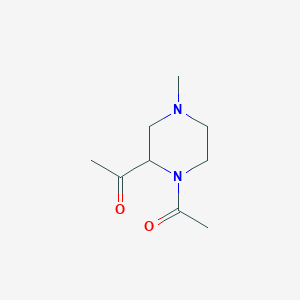

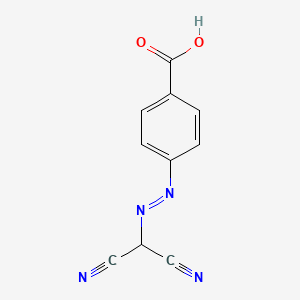
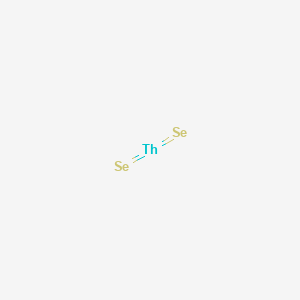
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
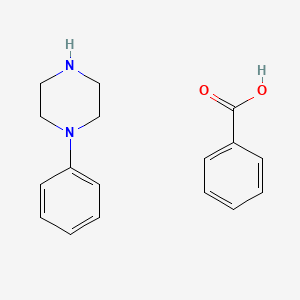

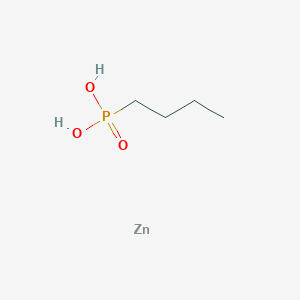
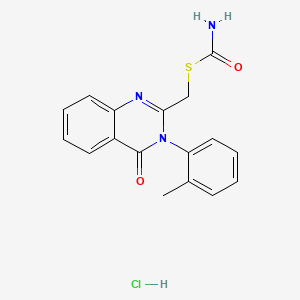
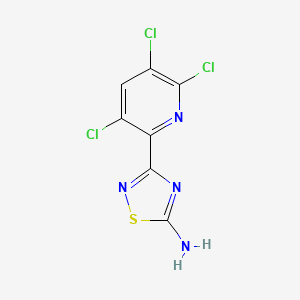
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
